molecular formula C7H15Cl2N3 B2618530 2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride CAS No. 2580234-47-3

2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride

Cat. No. B2618530
CAS RN: 2580234-47-3
M. Wt: 212.12
InChI Key: HJAXSJWIVYDOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Functionalized Pyrrolidines

A novel approach involving nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles, including structures similar to 2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride, has been developed for the efficient construction of functionalized 2,4-disubstituted pyrrolidines via 5-endo-trig cyclization. This method enables the synthesis of N-heterocyclic α-amino nitriles, further demonstrating the compound's versatility in generating polyfunctional structures (D. En et al., 2014).

Cyclocondensation for Pyrrole Derivatives

The compound has also been used in cyclocondensation reactions with alpha,beta-unsaturated carbonyl compounds, yielding 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates serve as precursors for the synthesis of polysubstituted pyrrolizidines, showcasing the compound's role in creating complex nitrogen-containing heterocycles (I. Bergner et al., 2009).

Advanced Heterocyclic Synthesis

Furthermore, alpha-cyclopropyl-beta-homoprolines have been synthesized via 1,3-dipolar cycloadditions and subsequent rearrangements, highlighting another application of similar amino nitrile structures in producing cyclic beta-amino acids with potential pharmaceutical significance (F. M. Cordero et al., 2009).

Fluorescence and Antimicrobial Applications

Derivatives of 2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride have been explored for their fluorescence properties and potential antibacterial activity. For instance, N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters were synthesized and shown to exhibit significant antibacterial activity alongside their fluorescence properties, indicating the compound's utility in both biological research and materials science (A. S. Girgis et al., 2004).

properties

IUPAC Name

2-amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c8-4-7(9)3-6-1-2-10-5-6;;/h6-7,10H,1-3,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXSJWIVYDOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(C#N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride

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